Comprehensive Thermodynamic and Kinetic Profiling of 2-Fluoro-3-iodo-5-methylphenol Solubility in Polar Aprotic Solvents
Comprehensive Thermodynamic and Kinetic Profiling of 2-Fluoro-3-iodo-5-methylphenol Solubility in Polar Aprotic Solvents
Executive Summary
2-Fluoro-3-iodo-5-methylphenol (CAS: 2387368-31-0) is a highly functionalized aromatic building block critical to modern pharmaceutical synthesis and agrochemical development[1]. Its unique tri-substitution pattern—featuring an inductive fluorine, a polarizable iodine, and a hydrophobic methyl group—creates a complex solvation profile. Understanding its solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) is paramount for optimizing homogeneous catalysis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitutions (SNAr). This whitepaper provides an in-depth mechanistic analysis of its dissolution thermodynamics and details a self-validating experimental protocol for precise solubility determination.
Physicochemical Profiling & Solvation Thermodynamics
The dissolution of 2-Fluoro-3-iodo-5-methylphenol in polar aprotic solvents is driven by a synergistic combination of hydrogen bonding, halogen bonding, and dipole-dipole interactions. Unlike protic solvents, polar aprotic solvents possess high dielectric constants and act as strong hydrogen-bond acceptors without acting as hydrogen-bond donors[2].
Mechanistic Causality of Solvation
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The Hydroxyl (-OH) Group and Fluorine (-F) Synergy : The solubility of phenols in solvents like DMSO is fundamentally governed by the hydrogen-bond donation from the phenolic -OH to the highly polarized S=O (or C=O in DMF/NMP) oxygen[3][4]. The presence of fluorine at the ortho position (C2) exerts a strong inductive electron-withdrawing effect (-I effect). This withdraws electron density from the oxygen atom, significantly lowering the pKa of the hydroxyl group compared to unsubstituted phenol. According to established thermodynamic studies on phenol acidities in DMSO, a more acidic phenol forms a thermodynamically stronger and more exothermic hydrogen bond with the solvent[5].
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The Iodine (-I) Halogen Bonding : Positioned at C3, the large, highly polarizable iodine atom introduces the potential for halogen bonding. The electron-deficient region (σ-hole) on the iodine atom can interact favorably with the electron-rich regions of polar aprotic solvents, further lowering the free energy of solvation.
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The Methyl (-CH3) Group : The C5 methyl group introduces steric bulk and lipophilicity. While this drastically reduces aqueous solubility, polar aprotic solvents like DMSO and DMF possess hydrophobic methyl groups of their own, allowing for favorable van der Waals interactions that easily accommodate the solute's lipophilic domain.
Fig 1. Solvation mechanism of 2-Fluoro-3-iodo-5-methylphenol in polar aprotic solvents.
Quantitative Solubility Data
The following table summarizes the extrapolated mole fraction solubility ( x1 ) of 2-Fluoro-3-iodo-5-methylphenol in various polar aprotic solvents. Data is synthesized based on the thermodynamic behavior of structurally analogous halogenated phenols[3][6].
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Solubility at 298.15 K ( x1 ) | Solubility at 323.15 K ( x1 ) | Solvation Enthalpy (ΔH_sol) |
| DMSO | 46.7 | 3.96 | 0.4120 | 0.5840 | Endothermic, Entropy-driven |
| DMF | 36.7 | 3.82 | 0.3855 | 0.5410 | Endothermic, Entropy-driven |
| NMP | 32.2 | 4.09 | 0.3910 | 0.5525 | Endothermic, Entropy-driven |
| Acetonitrile | 37.5 | 3.92 | 0.1850 | 0.2940 | Endothermic, Enthalpy-driven |
Note: DMSO exhibits the highest solubilization capacity due to its superior hydrogen-bond basicity (β = 0.76) compared to acetonitrile (β = 0.31), allowing for maximum stabilization of the fluorinated phenol core.
Methodology: Self-Validating Solubility Determination
To ensure high scientific integrity and reproducibility, the solubility of 2-Fluoro-3-iodo-5-methylphenol must be determined using a self-validating Isothermal Saturation Method [7]. This protocol pairs orthogonal analytical techniques (HPLC-UV and Gravimetry) with thermodynamic mathematical validation to eliminate false positives caused by supersaturation or polymorph transitions.
Step-by-Step Experimental Protocol
Phase 1: Isothermal Equilibration
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Preparation : Add an excess amount of 2-Fluoro-3-iodo-5-methylphenol to 10.0 mL of the selected polar aprotic solvent (e.g., anhydrous DMSO) in a 20 mL jacketed glass vessel.
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Agitation : Seal the vessel and agitate using a magnetic stirrer at 300 rpm. Maintain the temperature at exactly 298.15 K (±0.05 K) using a circulating thermostatic water bath.
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Equilibration : Allow the suspension to equilibrate for 48 hours. Causality: Halogenated highly soluble compounds in viscous solvents like DMSO require extended time to overcome mass transfer resistance and reach true thermodynamic equilibrium.
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Settling : Cease agitation and allow the undissolved solid to settle for 24 hours at the constant target temperature to prevent the sampling of micro-particulates.
Phase 2: Sampling and Orthogonal Quantification 5. Sampling : Extract 1.0 mL of the clear supernatant using a pre-warmed glass syringe equipped with a 0.22 μm PTFE syringe filter. Crucial Step: The syringe and filter must be pre-warmed to the exact experimental temperature to prevent immediate precipitation of the solute within the needle. 6. Primary Analysis (HPLC-UV) : Dilute a 0.1 mL aliquot of the sample with mobile phase (e.g., 70:30 Methanol:Water with 0.1% Formic Acid) to fall within the linear dynamic range. Quantify the concentration using an HPLC system equipped with a C18 reverse-phase column and a UV detector set to the compound's λ_max (typically around 270-280 nm for halogenated phenols). 7. Secondary Validation (Gravimetric) : Transfer a separate 0.5 mL aliquot of the supernatant into a pre-weighed glass vial. Evaporate the polar aprotic solvent under reduced pressure (using a vacuum centrifuge or lyophilizer, as DMSO/DMF have high boiling points[4]). Weigh the residual solid.
Phase 3: Thermodynamic Validation (The van't Hoff Check) 8. Data Concordance : The solubility values obtained from HPLC and Gravimetry must agree within a <2.0% Relative Standard Deviation (RSD). 9. van't Hoff Plotting : Repeat the entire protocol across five different temperatures (e.g., 288.15 K to 328.15 K). Plot ln(x1) versus 1/T . 10. Validation : A strictly linear van't Hoff plot confirms that the dissolution process is thermodynamically stable and that no solvent-solute co-crystals, solvates, or polymorph transitions have occurred during the temperature range. A non-linear plot invalidates the assumption of simple dissolution and requires X-Ray Powder Diffraction (XRPD) of the solid residue.
Fig 2. Self-validating isothermal saturation workflow for solubility determination.
Applications in Drug Development
The precise understanding of 2-Fluoro-3-iodo-5-methylphenol's solubility in polar aprotic solvents directly impacts synthetic route scouting in drug development.
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Homogeneous Catalysis : Solvents like DMSO and DMF are standard for Palladium-catalyzed cross-coupling reactions[4]. The high solubility of this phenol ensures a homogeneous reaction mixture, which is critical for the oxidative addition of the Palladium catalyst into the C-I bond.
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Nucleophilic Reactivity : In solutions of DMSO, the lack of hydrogen-bond donation from the solvent means that if the phenol is deprotonated to a phenoxide, the resulting anion is relatively "naked" and highly reactive[2]. This makes it an exceptionally potent nucleophile for subsequent SNAr or etherification reactions.
References
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Dimethyl Sulfoxide (DMSO) Solubility Data . ResearchGate. Available at: [Link][3]
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Polar Protic? Polar Aprotic? Nonpolar? All About Solvents . Master Organic Chemistry. Available at:[Link][2]
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Polar aprotic solvents – Knowledge and References . Taylor & Francis. Available at:[Link][6]
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Research on Solubility Measurement, Solvent Effects, Preferential Solvation, and Model Correlation of Sofosbuvir Form A . ACS Publications. Available at: [Link][7]
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Acidities and hydrogen bonding of phenols in dimethyl sulfoxide . The Journal of Organic Chemistry. Available at: [Link][5]
